2-(cyclopentylthio)-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a heterocyclic ring. The exact structure would depend on the positions of these groups on the pyrrole ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating and withdrawing effects of the various functional groups. The pyrrole ring, for instance, is aromatic and would be expected to undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the positions of the functional groups. Factors such as polarity, molecular weight, and the presence of hydrogen bond donors and acceptors would influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Conformational Analysis and Biological Evaluation
Conformational analysis plays a crucial role in understanding the biological activity of compounds. The study by Costello et al. (1991) on a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, including derivatives structurally related to 2-(cyclopentylthio)-N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide, highlights the importance of conformational properties for opioid kappa agonist activity. These compounds were synthesized and evaluated for their potential as opioid kappa agonists, with specific focus on their conformational attributes correlating to biological efficacy (Costello et al., 1991).
Pharmacological Characterization
Grimwood et al. (2011) provided detailed pharmacological characterization of a structurally similar compound, indicating its high affinity and selectivity towards kappa-opioid receptors. This research underscores the therapeutic potential of such compounds in treating conditions related to stress, depression, and addiction disorders, showcasing the broad applicability of 2-(cyclopentylthio)-N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide derivatives in the realm of neuropsychiatric disorders (Grimwood et al., 2011).
Future Directions
properties
IUPAC Name |
2-cyclopentylsulfanyl-N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2OS/c1-17-10-4-5-14(17)11-18(13-8-9-13)16(19)12-20-15-6-2-3-7-15/h4-5,10,13,15H,2-3,6-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVLRPXYXAPFBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(C2CC2)C(=O)CSC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopentylthio)-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide |
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